molecular formula C17H24N2O B5557551 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol

3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol

Cat. No. B5557551
M. Wt: 272.4 g/mol
InChI Key: RMIXQXZUHNZVML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of key precursors under specific conditions. For instance, the synthesis of related compounds involves the condensation of dichloroquinoline with substituted amino-methyl-alkylphenol dihydrochlorides, a process that can be tailored to produce 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol with modifications (Kesten, Johnson, & Werbel, 1987). This synthesis route provides a framework for producing various quinoline derivatives with potent biological activities.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of biological activities, which are often closely related to their molecular structures. The presence of diethylamino and trimethyl groups within the quinoline structure significantly affects the molecule's electronic distribution and overall chemical reactivity. These modifications can enhance the compound's interaction with biological targets, potentially leading to useful pharmacological activities. Structural analyses, including X-ray crystallography and NMR, are essential for confirming the configuration and understanding the electronic properties of these molecules (Ashraf, Gainsford, & Kay, 2012).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which are influenced by the substituents present on the quinoline core. The reactivity of the diethylamino and trimethyl groups enables the formation of diverse derivatives through reactions such as Mannich reactions, which are crucial for synthesizing antimalarial and antibacterial agents (Nasr, Nabih, & Burckhalter, 1978).

Physical Properties Analysis

The physical properties of 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. Substituents on the quinoline ring can affect the compound's phase behavior, stability, and interaction with solvents, which are crucial for its application in chemical syntheses and pharmaceutical formulations. Studies on similar compounds provide insights into how structural variations influence these physical properties (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards other chemical entities, are key to their application in synthesis and drug development. The electronic effects of the diethylamino and trimethyl groups impact the compound's nucleophilic and electrophilic sites, influencing its participation in chemical reactions and its interaction with biological targets (Patel, Patel, & Patel, 2005).

Scientific Research Applications

  • Antimalarial Potential : A study by Nasr et al. (1978) synthesized derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone, including 3-benzylaminomethyl-6-methoxy-2-methyl-4(1H)-quinolone, but found them inactive as antimalarials (Nasr, Nabih, & Burckhalter, 1978).

  • Chromatographic Analysis : Langenbeck, Möhring, and Dieckmann (1975) reported on the chromatographic properties of O-trimethylsilyl quinoxalinols, useful derivatives for gas chromatography of α-keto acids (Langenbeck, Möhring, & Dieckmann, 1975).

  • Photoluminescence and Electroluminescence : Sapochak et al. (2001) studied the photoluminescence, electroluminescence, and thermal properties of methyl substituted group III metal tris(8-quinolinolato) chelates, finding that methylation affects the photoluminescence quantum efficiency (Sapochak et al., 2001).

  • Cardiovascular Activity : Gupta and Misra (2008) synthesized derivatives of hexahydroquinoline, observing their activity on calcium channel antagonists, useful in cardiovascular applications (Gupta & Misra, 2008).

  • Cardiotonic Activity : Alabaster et al. (1989) synthesized 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, evaluating their cardiotonic activity, with some compounds showing significant potency (Alabaster et al., 1989).

  • Anticancer Activity : Loriga, Vitale, and Paglietti (1998) prepared quinoxalines with methyleneanilino or methyleneaminobenzoylglutamate groups, observing moderate to strong cell-growth inhibition in vitro, suggesting potential anticancer applications (Loriga, Vitale, & Paglietti, 1998).

  • Apoptosis in Leukemia Cell Lines : Shenoy et al. (2007) studied a quinoline derivative, MDPTQ, observing its effectiveness against leukemia cell lines by inducing apoptosis through mitochondrial membrane potential alteration and reactive oxygen species increase (Shenoy, Vasania, Gopal, & Mehta, 2007).

Safety and Hazards

As with any chemical compound, handling “3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol” would require proper safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of quinoline derivatives is an active area of research, particularly in the development of new pharmaceuticals . Future research could explore the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

3-(diethylaminomethyl)-2,6,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)8-11(3)9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIXQXZUHNZVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol

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